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Compound of Interest
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Cat. No.: B1679359 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information regarding the

pharmacokinetics of NNC-55-0396. It is intended for informational purposes for a scientific

audience and is not a substitute for a comprehensive internal investigation or direct

experimental data. A thorough literature search did not yield specific quantitative

pharmacokinetic parameters such as bioavailability, plasma half-life, clearance rate, or volume

of distribution. The information presented herein is based on in vitro characterizations and in

vivo study descriptions that do not detail pharmacokinetic profiles.

Core Concepts: An Overview of NNC-55-0396
NNC-55-0396 is a synthetic small molecule and a structural analog of mibefradil. It is

characterized as a highly selective antagonist of T-type calcium channels.[1][2] By replacing the

methoxy acetate side chain of mibefradil with a more stable cyclopropanecarboxylate, NNC-55-
0396 was developed to be resistant to hydrolysis, which in mibefradil leads to a metabolite that

inhibits high-voltage-activated (HVA) Ca2+ channels.[1] This structural modification confers a

higher selectivity for T-type calcium channels over L-type channels.[1]

The primary mechanism of action of NNC-55-0396 is the blockade of T-type calcium channels,

specifically the CaV3.1 subtype.[2][3][4] This activity has been explored in various therapeutic

contexts, including neurological disorders and cancer.[3][5]
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In Vitro Profile of NNC-55-0396
Potency and Selectivity
In vitro studies have established the potency of NNC-55-0396 in blocking T-type calcium

channels. The available data on its inhibitory concentrations are summarized in the table below.

Parameter Value Cell Line Channel Type Reference

IC50 ~7 µM
HEK293

(recombinant)
CaV3.1 T-type [1]

IC50 6.8 µM HEK 293/α1G T-type [3]

Effect on HVA

currents

No detectable

effect
INS-1

High Voltage-

Activated
[1]

Interaction with Cytochrome P450 Enzymes
The interaction of NNC-55-0396 with cytochrome P450 (CYP) enzymes, which are crucial for

drug metabolism, has been investigated. These studies are critical for predicting potential drug-

drug interactions.
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Enzyme Parameter
NNC-55-

0396
Mibefradil

Ro40-5966

(Mibefradil

Metabolite)

Reference

CYP3A4

IC50

(benzyloxy-4-

trifluoromethy

lcoumarin O-

debenzylation

)

300 ± 30 nM 33 ± 3 nM 30 ± 7.8 nM [6]

Ki 210 ± 6 nM 23 ± 0.5 nM 21 ± 2.8 nM [6]

IC50

(testosterone

6-β-

hydroxylase)

11 ± 1.1 µM 566 ± 71 nM - [6]

Ki

(testosterone

6-β-

hydroxylase)

3.9 ± 0.4 µM 202 ± 39 nM - [6]

Mechanism-

based

Inhibition (KI)

3.87 µM 83 nM - [6]

Mechanism-

based

Inhibition

(kinact)

0.061 min⁻¹ 0.048 min⁻¹ - [6]

CYP2D6 IC50 29 ± 1.2 nM 129 ± 21 nM 46 ± 11 nM [6]

Ki 2.8 ± 0.3 nM 12.7 ± 0.9 nM 4.5 ± 0.02 nM [6]

These data suggest that while NNC-55-0396 is a less potent inhibitor of CYP3A4 compared to

mibefradil, it shows a greater inhibitory activity towards CYP2D6.[6]

In Vivo Studies and Observations
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While specific pharmacokinetic data from in vivo studies are not publicly available, several

studies have utilized NNC-55-0396 in animal models, providing some insights into its

administration and effects.

Animal Model Dose
Route of

Administration
Observed Effect Reference

Glioblastoma

xenograft mice
Not specified Not specified

Suppressed

tumor growth
[5]

GABAA α1-null

mice (tremor

model)

12.5 mg/kg Not specified

Suppressed

harmaline-

induced tremor

LDL receptor

knockout (Ldlr-/-)

mice

Not specified Not specified

Diminished

atherosclerotic

lesion area

[4]

The fact that NNC-55-0396 demonstrates in vivo efficacy suggests that it achieves sufficient

systemic exposure to exert its pharmacological effects. However, without data on its

absorption, distribution, metabolism, and excretion (ADME), a full understanding of its

pharmacokinetic profile remains incomplete.

Experimental Protocols
Detailed experimental protocols for pharmacokinetic studies of NNC-55-0396 are not available

in the reviewed literature. However, based on standard practices in preclinical drug

development, a hypothetical workflow for such a study can be outlined.

Hypothetical In Vivo Pharmacokinetic Study Protocol
Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

Administration:

Intravenous (IV) bolus dose (e.g., 1-2 mg/kg) in a suitable vehicle (e.g., saline with a

solubilizing agent).
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Oral (PO) gavage (e.g., 5-10 mg/kg) in a suitable vehicle (e.g., 0.5% methylcellulose).

Sample Collection: Serial blood samples (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours

post-dose) collected from the tail vein into tubes containing an anticoagulant.

Sample Processing: Plasma separated by centrifugation and stored at -80°C until analysis.

Bioanalysis: Development and validation of a sensitive and specific analytical method, such

as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of

NNC-55-0396 in plasma.

Pharmacokinetic Analysis: Plasma concentration-time data would be analyzed using non-

compartmental or compartmental modeling software (e.g., WinNonlin) to determine key

pharmacokinetic parameters.

Visualizations
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of NNC-55-0396 in the

context of angiogenesis inhibition.
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Caption: Proposed signaling pathway of NNC-55-0396 in inhibiting angiogenesis.

Experimental Workflow
The following diagram outlines a typical workflow for an in vivo pharmacokinetic study.
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Caption: A standard workflow for a preclinical pharmacokinetic study.

Conclusion and Future Directions
NNC-55-0396 is a selective T-type calcium channel blocker with demonstrated in vitro potency

and in vivo activity in various disease models. Its design successfully mitigates the off-target

effects on HVA channels seen with its parent compound, mibefradil. However, a significant gap

exists in the public domain regarding its pharmacokinetic properties.

For drug development professionals, the lack of ADME data presents a considerable challenge

in assessing the therapeutic potential and safety profile of NNC-55-0396. Future research

should prioritize conducting and publishing comprehensive pharmacokinetic studies in relevant
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preclinical species. This would involve determining its bioavailability, half-life, clearance,

volume of distribution, and metabolic fate. Such data are indispensable for designing rational

dosing regimens for further preclinical and potential clinical investigations. Furthermore, a more

detailed characterization of its potential for drug-drug interactions, beyond the initial CYP

inhibition screen, would be crucial for its development as a therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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